

Solubility of 4-Bromo-5-methylthiazole in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-5-methylthiazole

Cat. No.: B580489

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This technical guide provides a comprehensive overview of the solubility characteristics of **4-Bromo-5-methylthiazole** in organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on providing a framework for solubility determination, including established experimental protocols and expected solubility trends based on structurally related compounds.

Introduction to 4-Bromo-5-methylthiazole

4-Bromo-5-methylthiazole is a substituted thiazole derivative. Thiazole rings are important structural motifs in many biologically active compounds and pharmaceuticals. Understanding the solubility of this compound is crucial for its application in chemical synthesis, reaction optimization, formulation development, and various biological assays. The polarity of the molecule, influenced by the bromine atom, the methyl group, and the thiazole ring, will govern its solubility in different organic solvents.

Expected Solubility Profile

While specific experimental data for **4-Bromo-5-methylthiazole** is scarce, the solubility of structurally similar compounds can provide valuable insights. The general principle of "like dissolves like" is a useful starting point. Given its structure, **4-Bromo-5-methylthiazole** is expected to be a polar molecule.

Based on data for related bromo-methyl-thiazole isomers, a general qualitative solubility profile can be anticipated. For instance, 2-Bromo-5-methylthiazole is reported to be slightly soluble in chloroform and methanol, and also slightly soluble in water. This suggests that **4-Bromo-5-methylthiazole** is likely to exhibit solubility in polar aprotic and polar protic solvents.

Table 1: Anticipated Qualitative Solubility of **4-Bromo-5-methylthiazole** in Common Organic Solvents

Solvent Class	Representative Solvents	Expected Solubility	Rationale
Polar Protic	Methanol, Ethanol	Soluble to Moderately Soluble	Potential for hydrogen bonding with the nitrogen atom of the thiazole ring.
Polar Aprotic	Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)	Soluble to Moderately Soluble	Favorable dipole-dipole interactions.
Non-Polar Aprotic	Toluene, Diethyl Ether	Slightly Soluble to Insoluble	Limited interactions with non-polar solvents.
Aliphatic Hydrocarbons	Hexane, Heptane	Insoluble	Mismatch in polarity.

Note: This table is based on theoretical considerations and data from related isomers. Experimental verification is essential.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic solubility.

Materials and Equipment

- **4-Bromo-5-methylthiazole** (solid)
- Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) of high purity
- Analytical balance
- Vials with screw caps
- Thermostatically controlled shaker or incubator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μ m PTFE)

Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of solid **4-Bromo-5-methylthiazole** to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

- Sample Preparation:

- After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
- Carefully withdraw a known volume of the supernatant using a pipette.
- Filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

- Quantification:

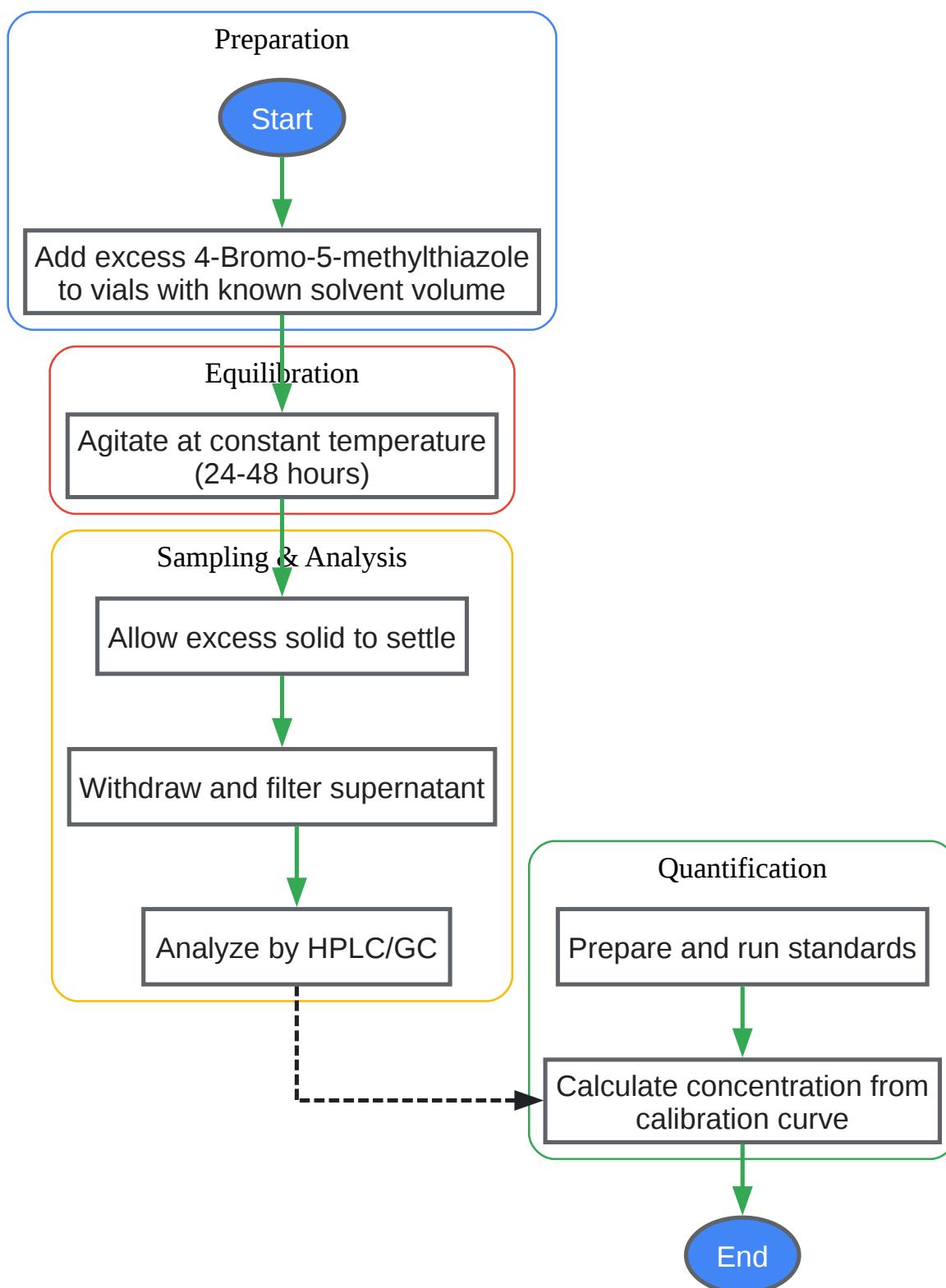
- Prepare a series of standard solutions of **4-Bromo-5-methylthiazole** of known concentrations in the respective organic solvent.
- Analyze the filtered saturated solutions and the standard solutions using a calibrated analytical method (e.g., HPLC or GC).
- Construct a calibration curve from the standard solutions.
- Determine the concentration of **4-Bromo-5-methylthiazole** in the saturated solutions by interpolating from the calibration curve.

- Data Reporting:

- Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of **4-Bromo-5-methylthiazole**.

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